3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that belongs to the thienopyridine class of chemicals This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, substituted with various functional groups such as an amino group, a chlorophenyl group, a methyl group, and a phenyl group
Mechanism of Action
Target of Action
The primary target of 3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is the phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme . This enzyme plays a crucial role in cell motility, which is important for the invasion and dissemination of tumor cells .
Mode of Action
The compound acts as an inhibitor of the PLC-γ enzyme . It binds to the enzyme, preventing it from performing its normal function. This interaction results in changes to the cell’s biochemical processes, particularly those related to cell motility .
Biochemical Pathways
The inhibition of the PLC-γ enzyme affects the phosphoinositide signaling pathway . This pathway is involved in a variety of cellular functions, including cell growth, differentiation, and motility. By inhibiting PLC-γ, the compound disrupts these processes, potentially leading to a reduction in tumor cell invasion and dissemination .
Pharmacokinetics
The compound’s effectiveness against various breast cancer cell lines suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound has been shown to have anti-proliferative activity against a variety of breast cancer cell lines . It can arrest the cell cycle in the G2/M phases . Additionally, it severely affects the morphology and cell migration for the MDA-MB-231 breast cancer cell line .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-b]pyridine Core: This step involves the cyclization of appropriate precursors to form the thieno[2,3-b]pyridine ring system. This can be achieved through reactions such as the condensation of 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Functional Group Introduction: The introduction of the amino group, chlorophenyl group, methyl group, and phenyl group can be carried out through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution reactions using amines, while the chlorophenyl group can be introduced through electrophilic aromatic substitution reactions using chlorobenzene derivatives.
Final Coupling and Purification: The final step involves coupling the functionalized thieno[2,3-b]pyridine intermediate with appropriate carboxylic acid derivatives to form the desired carboxamide. This step may require the use of coupling reagents such as EDCI or DCC, followed by purification using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
- 3-amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Uniqueness
3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-amino-N-(2-chlorophenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-12-11-14(13-7-3-2-4-8-13)17-18(23)19(27-21(17)24-12)20(26)25-16-10-6-5-9-15(16)22/h2-11H,23H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOVNZDZAYJKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=CC=C3Cl)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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